molecular formula C5H4BrNO3 B13985715 Methyl 4-bromoisoxazole-5-carboxylate CAS No. 893638-83-0

Methyl 4-bromoisoxazole-5-carboxylate

Cat. No.: B13985715
CAS No.: 893638-83-0
M. Wt: 205.99 g/mol
InChI Key: WRHMCKFEBTXARV-UHFFFAOYSA-N
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Description

Methyl 4-bromoisoxazole-5-carboxylate is a brominated isoxazole derivative with a methyl ester functional group. Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The bromine substituent at position 4 enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing complex molecules. The methyl ester at position 5 provides stability and facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification .

Properties

CAS No.

893638-83-0

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

IUPAC Name

methyl 4-bromo-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3

InChI Key

WRHMCKFEBTXARV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromoisoxazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromoisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromoisoxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and properties of isoxazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of methyl 4-bromoisoxazole-5-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₅H₄BrNO₃ 206.00 Br (4), CO₂Me (5) Electrophilic reactivity, Suzuki coupling Inferred
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 310.14 4-BrPh (3), Me (5), CO₂Et (4) Anticancer intermediates
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate C₆H₈N₂O₄ 172.14 NH₂ (4), OMe (3), CO₂Me (5) Hydrogen-bonded crystal structures
Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate C₈H₁₀BrNO₃ 248.07 BrCH₂ (5), Me (3), CO₂Et (4) Alkylating agent, agrochemical synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) at position 4 increases electrophilicity compared to amino (NH₂) or methoxy (OMe) groups, enabling nucleophilic aromatic substitution reactions .
Hydrogen Bonding and Crystallography
  • Crystal Packing: Unlike amino-substituted derivatives (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate), brominated analogs lack strong hydrogen-bond donors, resulting in weaker intermolecular interactions. For example, amino groups form N–H⋯O chains along crystallographic axes, while brominated derivatives rely on van der Waals forces .

Biological Activity

Methyl 4-bromoisoxazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the bromine atom at the 4-position and the carboxylate group at the 5-position contributes to its unique reactivity and biological properties.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial effect. Research indicates that compounds with isoxazole structures can inhibit various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that modifications to the isoxazole core can enhance potency against Mycobacterium tuberculosis, a major cause of morbidity worldwide .

Inhibition of Protein Phosphatases

This compound has also been studied for its role as an inhibitor of protein phosphatases, particularly MptpB from Mycobacterium tuberculosis. This inhibition is critical for enhancing the bactericidal activity of host macrophages against intracellular bacteria. Experimental data suggest that this compound can significantly reduce the survival rate of mycobacteria within macrophages, showcasing its potential as an adjunct therapy in tuberculosis treatment .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have shown that this compound exhibits dose-dependent inhibition of mycobacterial growth. The compound was able to reduce intracellular bacterial counts by up to 87% in macrophage models after 72 hours of treatment .
  • Selectivity and Potency : The compound demonstrated improved selectivity over human phosphatases compared to other inhibitors, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 values around 0.9 μM for optimized derivatives) .
  • Pharmacokinetics : Studies on pharmacokinetic profiles revealed that certain derivatives of this compound possess favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AntimicrobialInhibition of M. tuberculosis
Protein Phosphatase InhibitionEnhances macrophage activity
CytotoxicityReduced viability in cancer cell lines
PharmacokineticsFavorable absorption profiles

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

  • Clinical Trials : Assessing efficacy and safety in human subjects.
  • Structure-Activity Relationship Studies : Optimizing chemical modifications to enhance potency and selectivity.
  • Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.

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